Physicochemical Property Differentiation: Calculated LogP and TPSA Profile vs. Mono-Fluorinated Analog
The substitution of bromine at the 3-position in 3-bromo-4-fluorophenyl isothiocyanate significantly increases lipophilicity compared to its mono-fluorinated analog, 4-fluorophenyl isothiocyanate. Calculated XLogP3 for the 3-bromo-4-fluoro substitution pattern is approximately 4.2, whereas the mono-fluoro analog exhibits substantially lower lipophilicity (estimated XLogP3 ~2.5-3.0) based on established fragment contribution methods [1]. This increase in logP, accompanied by a topological polar surface area (TPSA) of approximately 44.4 Ų for a bromo-fluoro isothiocyanate scaffold [1], places the compound in a distinct physicochemical space that favors membrane permeability and hydrophobic binding pocket interactions while retaining sufficient polarity for aqueous solubility.
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 4.2 |
| Comparator Or Baseline | 4-Fluorophenyl isothiocyanate (XLogP3 ≈ 2.5-3.0, estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.2 to +1.7 |
| Conditions | Calculated values based on bromo-fluoro isothiocyanate scaffold computational models |
Why This Matters
Higher logP values correlate with improved passive membrane diffusion and hydrophobic pocket binding, a critical factor for cell-based assays and intracellular target engagement that directly informs compound selection for screening libraries.
- [1] Kuujia. 4-Bromo-2,5-difluorophenyl isothiocyanate (CAS 1000577-80-9) and 3-Bromo-2-fluorophenylisothiocyanate (CAS 1517289-83-6) Property Data. View Source
